molecular formula C20H20N2O4 B5061983 benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5061983
M. Wt: 352.4 g/mol
InChI Key: XQXGQMIPNHMCIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and related derivatives typically involves Biginelli three-component cyclocondensation reactions, which are facilitated by the presence of catalysts such as SiCl4, resulting in good yields. These reactions are characterized by their efficiency in combining multiple reactants to form complex pyrimidine derivatives under specific conditions (Mohan et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar pyrimidine derivatives reveals that these compounds can exhibit various conformations and structural features, including nearly planar arrangements of fused ring systems and specific dihedral angles between constituent rings. Such structural attributes are crucial for understanding the compound's reactivity and interaction potentials (Jotani et al., 2009).

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted by its participation in various reactions, including those involving formaldehyde and 2,2-dimethyl-1,3-propanediamine, leading to products with significant conjugation within the triazene moieties. These reactions underscore the compound's versatility and potential for functionalization (Moser et al., 2005).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility in various solvents, are influenced by their molecular structure. Enthalpy and entropy of dissolution have been determined, revealing insights into the compound's behavior in organic solutions and the effect of solvent on solubility (Ridka et al., 2019).

Chemical Properties Analysis

The chemical properties of "benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate" are reflected in its reactivity patterns, including cyclocondensation reactions and interactions with electrophilic reagents. These properties are crucial for synthesizing various derivatives with potential biological activity and for understanding the compound's interaction with biological targets (Mohamed, 2021).

Future Directions

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This would provide valuable information for its potential applications .

properties

IUPAC Name

benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-17(19(23)26-12-14-8-4-3-5-9-14)18(22-20(24)21-13)15-10-6-7-11-16(15)25-2/h3-11,18H,12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXGQMIPNHMCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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